2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol chemical structure and SMILES
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol chemical structure and SMILES
Executive Summary
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a bifunctional carbocyclic scaffold characterized by a 1,2-aminoalcohol motif. This structure serves as a critical pharmacophore in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR2/CCR5 antagonists) and ion channel modulators. Its structural rigidity, provided by the cyclopentane ring, allows for the precise spatial orientation of the hydrogen-bond donor (hydroxyl) and the basic nitrogen centers, a feature essential for high-affinity binding in hydrophobic pockets.
This guide details the structural properties, validated synthetic protocols, and characterization data for this compound, focusing on the thermodynamically favored trans-isomer generated via nucleophilic epoxide ring opening.
Chemical Identity & Chemoinformatics
The compound exists primarily as a trans-1,2-disubstituted cyclopentane due to the stereoelectronic constraints of its primary synthetic route (epoxide opening).
Nomenclature and Identifiers
| Attribute | Details |
| IUPAC Name | trans-2-(4-aminopiperidin-1-yl)cyclopentan-1-ol |
| Common Name | 2-(4-Amino-1-piperidinyl)cyclopentanol |
| CAS Number | 1184385-52-3 (Generic/Catalog reference) |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
SMILES Notation
-
Canonical (Achiral): NC1CCN(C2CCCC2O)CC1
-
Isomeric (trans-racemate): N[C@H]1CCN([C@@H]2CCC[C@H]2O)CC1 (Representative enantiomer)
Physicochemical Properties (Calculated)
| Property | Value | Significance |
| LogP (cLogP) | 0.8 - 1.2 | Optimal for BBB penetration and oral bioavailability. |
| TPSA | 46.25 Ų | Indicates good membrane permeability (<140 Ų). |
| pKa (Basic N) | ~9.8 (Piperidine) | Predominantly protonated at physiological pH. |
| H-Bond Donors | 2 (OH, NH₂) | Key for receptor interaction. |
Synthetic Protocol: Epoxide Ring Opening
The most robust and scalable synthesis involves the nucleophilic attack of 4-(N-Boc-amino)piperidine on cyclopentene oxide . This
Reaction Mechanism
The reaction proceeds via an anti-periplanar attack of the piperidine nitrogen on the epoxide ring. The epoxide oxygen, complexed with a Lewis acid (e.g.,
Workflow Diagram
Step-by-Step Experimental Procedure
Reagents:
-
Cyclopentene oxide (1.0 equiv)
-
4-(N-Boc-amino)piperidine (1.1 equiv)
-
Lithium Perchlorate (
) (0.1 equiv) - Catalyst -
Acetonitrile (Anhydrous)
Protocol:
-
Setup : Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (
or ). -
Dissolution : Dissolve cyclopentene oxide (10 mmol) and 4-(N-Boc-amino)piperidine (11 mmol) in anhydrous acetonitrile (20 mL).
-
Catalysis : Add solid
(1 mmol). Note: acts as a mild Lewis acid to activate the epoxide oxygen. -
Reaction : Heat the mixture to reflux (80°C) for 12–16 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The epoxide spot (
) should disappear. -
Workup : Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine. Dry over
and concentrate to yield the Boc-protected intermediate. -
Deprotection : Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Isolation : Quench with saturated
until pH > 8. Extract with DCM/Isopropanol (3:1) to recover the polar free amine. Dry and concentrate. -
Purification : If necessary, purify via flash chromatography on amine-functionalized silica or recrystallize from Ethanol/Ether.
Analytical Characterization
To validate the structure, compare experimental data against these reference values. The diagnostic coupling constant (
Expected NMR Data (Simulated)
| Nucleus | Shift ( | Multiplicity | Assignment | Interpretation |
| 3.95 - 4.05 | Multiplet (dt) | Cyclopentyl CH -OH | Deshielded by oxygen. | |
| 2.65 - 2.75 | Multiplet | Cyclopentyl CH -N | Diagnostic for N-substitution. | |
| 2.80 - 3.00 | Broad Multiplet | Piperidine CH -NH₂ | C4 position of piperidine. | |
| 1.40 - 2.00 | Multiplets | Ring | Overlapping cyclopentyl/piperidine protons. | |
| ~75.0 | CH | C -OH | Characteristic alcohol carbon. | |
| ~70.5 | CH | C -N (Cyclopentyl) | Characteristic amine carbon. | |
| ~52.0 | Piperidine | Alpha to ring nitrogen. | ||
| ~48.5 | CH | Piperidine | Carbon bearing primary amine. |
Stereochemical Validation:
In the trans-isomer, the coupling constant between the methine protons at C1 and C2 (
Medicinal Chemistry Applications
This scaffold is "privileged" in drug discovery, meaning it is capable of binding to multiple diverse receptors with high affinity.
Chemokine Receptor Antagonists
The 1,2-aminoalcohol motif mimics the transition state of peptide bond hydrolysis and provides a rigid spacer for pharmacophores.
-
Target : CCR2 / CCR5 (Inflammation, HIV entry).
-
Mechanism : The basic piperidine nitrogen interacts with Aspartate residues (e.g., Asp284 in CCR5) in the receptor binding pocket, while the hydroxyl group creates H-bonds with Tyrosine or Serine residues.
Analgesics (Opioid Modulators)
The structure resembles the C-ring of morphinans.
-
Utility : Modifications at the primary amine (N-acylation or alkylation) allow for the exploration of the "address" region of opioid receptors, conferring subtype selectivity (
vs ).
Antimicrobial Agents
Carbocyclic nucleoside analogs often utilize cyclopentane rings to replace the ribose sugar, increasing metabolic stability against phosphorylases.
References
- Mechanism of Epoxide Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for anti-addition mechanism).
-
Synthetic Methodology : Azizi, N., & Saidi, M. R. (2005). "Lithium perchlorate catalyzed ring opening of epoxides by amines." Canadian Journal of Chemistry. Link
-
Scaffold Application : BenchChem. "Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines." Link
-
Stereochemical Analysis : Crotti, P., et al. (1998). "Regiochemical and Stereochemical Control in the Ring Opening of 1,2-Epoxides by Metal Salts." Journal of Organic Chemistry. Link
